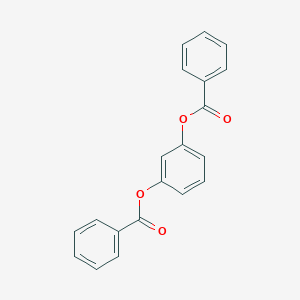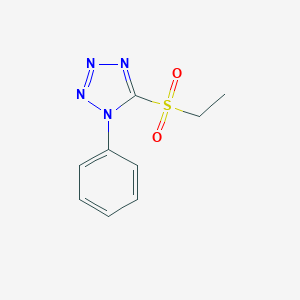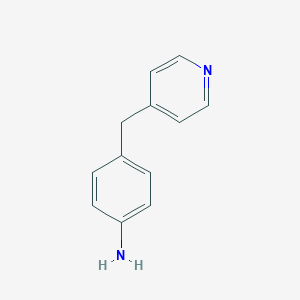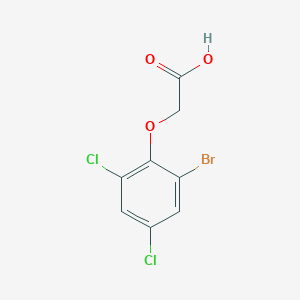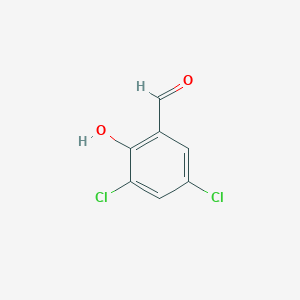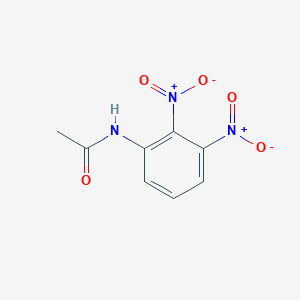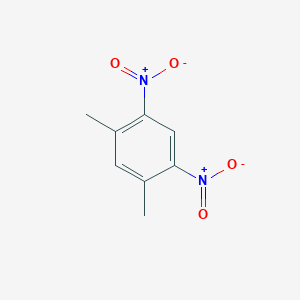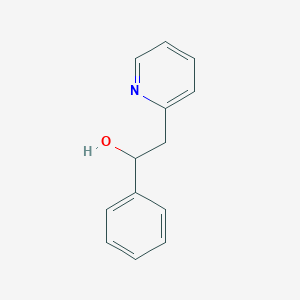
alpha-Phenylpyridine-2-ethanol
Descripción general
Descripción
Alpha-Phenylpyridine-2-ethanol (APPE) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. APPE is a chiral compound that has a pyridine ring and a phenyl group attached to an ethanol molecule. The synthesis of APPE is relatively simple, and it has been studied extensively for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Alpha-Phenylpyridine-2-ethanol has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, alpha-Phenylpyridine-2-ethanol has been investigated for its potential as an antidepressant and anxiolytic agent. In agriculture, alpha-Phenylpyridine-2-ethanol has been studied for its ability to enhance plant growth and resistance to environmental stressors. In materials science, alpha-Phenylpyridine-2-ethanol has been explored for its potential use as a chiral building block in the synthesis of novel materials.
Mecanismo De Acción
The mechanism of action of alpha-Phenylpyridine-2-ethanol is not fully understood, but it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin and dopamine. alpha-Phenylpyridine-2-ethanol has been shown to increase the levels of these neurotransmitters in animal models, which may contribute to its anxiolytic and antidepressant effects.
Efectos Bioquímicos Y Fisiológicos
Alpha-Phenylpyridine-2-ethanol has been shown to have a variety of biochemical and physiological effects. In animal models, alpha-Phenylpyridine-2-ethanol has been shown to reduce anxiety-like behaviors and increase exploratory behavior. Additionally, alpha-Phenylpyridine-2-ethanol has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuroplasticity and the growth of new neurons. alpha-Phenylpyridine-2-ethanol has also been shown to have antioxidant properties, which may contribute to its ability to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using alpha-Phenylpyridine-2-ethanol in lab experiments is its relatively simple synthesis method. Additionally, alpha-Phenylpyridine-2-ethanol is a chiral compound, which allows for the study of its enantiomers and their potential differences in activity. However, one limitation of using alpha-Phenylpyridine-2-ethanol in lab experiments is its low solubility in water, which may limit its potential applications in aqueous systems.
Direcciones Futuras
There are many potential future directions for alpha-Phenylpyridine-2-ethanol research. In medicine, further studies could investigate the potential of alpha-Phenylpyridine-2-ethanol as an antidepressant and anxiolytic agent. Additionally, research could explore the potential of alpha-Phenylpyridine-2-ethanol as a neuroprotective agent in the treatment of neurodegenerative diseases. In agriculture, further studies could investigate the potential of alpha-Phenylpyridine-2-ethanol as a plant growth enhancer and stress resistance agent. Finally, in materials science, research could explore the potential of alpha-Phenylpyridine-2-ethanol as a chiral building block in the synthesis of novel materials.
Propiedades
Número CAS |
2294-74-8 |
|---|---|
Nombre del producto |
alpha-Phenylpyridine-2-ethanol |
Fórmula molecular |
C13H13NO |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
1-phenyl-2-pyridin-2-ylethanol |
InChI |
InChI=1S/C13H13NO/c15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14-12/h1-9,13,15H,10H2 |
Clave InChI |
NPVKVVBMSCQGAS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC2=CC=CC=N2)O |
SMILES canónico |
C1=CC=C(C=C1)C(CC2=CC=CC=N2)O |
Otros números CAS |
2294-74-8 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl-](/img/structure/B181235.png)

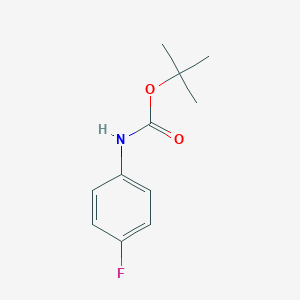
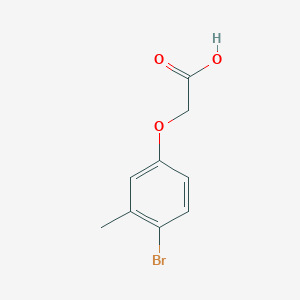
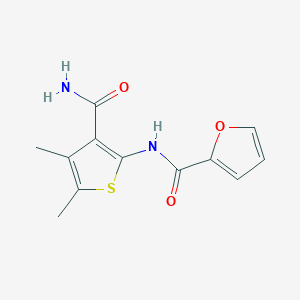
![2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B181244.png)
